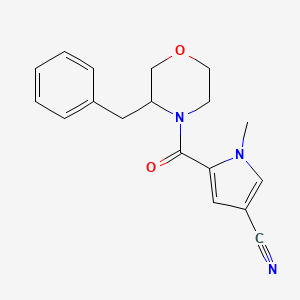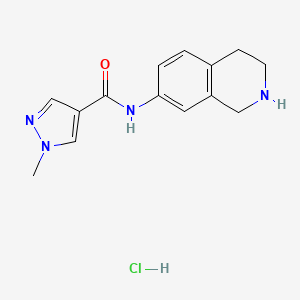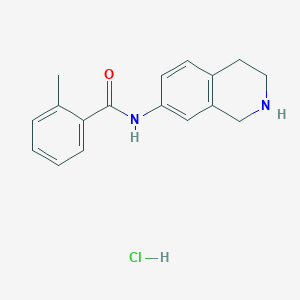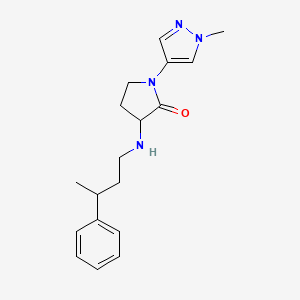
5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrole-based compound with a benzylmorpholine moiety, which makes it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of 5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound has also been shown to inhibit the activity of certain enzymes involved in fungal and bacterial growth, leading to its potential use as an antifungal and antibacterial agent.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cancer cells, leading to apoptosis. Additionally, the compound has been shown to inhibit the growth of certain bacteria and fungi, leading to its potential use as an antibacterial and antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile is its potential use as a drug candidate for various diseases. The compound has shown promising results in pre-clinical studies, making it a promising candidate for further research. However, one of the limitations of this compound is its relatively high cost of synthesis, which could limit its widespread use in research.
Direcciones Futuras
There are many future directions for research on 5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile. One potential direction is the further optimization of the synthesis method to reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use as a drug candidate for various diseases. Finally, the compound's potential use as a fluorescent probe for the detection of metal ions could have important implications in environmental monitoring and biological imaging.
Métodos De Síntesis
The synthesis of 5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile involves a multi-step process that includes the reaction of 1-methylpyrrole-3-carboxaldehyde with benzylmorpholine, followed by the reaction with cyanide ion to form the desired product. This method has been optimized to produce high yields of the compound with purity levels suitable for further research.
Aplicaciones Científicas De Investigación
The potential applications of 5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile in scientific research are vast. The compound has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for drug development. Additionally, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions, which could have important implications in environmental monitoring and biological imaging.
Propiedades
IUPAC Name |
5-(3-benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20-12-15(11-19)10-17(20)18(22)21-7-8-23-13-16(21)9-14-5-3-2-4-6-14/h2-6,10,12,16H,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQQBZBSRFNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCOCC2CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)


![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)

![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)

![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)